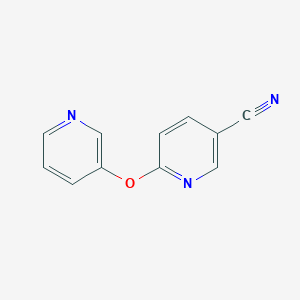

6-(pyridin-3-yloxy)pyridine-3-carbonitrile

Description

6-(Pyridin-3-yloxy)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 3 and a pyridin-3-yloxy group at position 4. This structure combines electron-withdrawing (nitrile) and electron-donating (pyridyloxy) substituents, influencing its electronic, physicochemical, and biological properties.

Properties

IUPAC Name |

6-pyridin-3-yloxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-6-9-3-4-11(14-7-9)15-10-2-1-5-13-8-10/h1-5,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOODPSVYFOYPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of 3-hydroxypyridine with 3-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the chlorinated carbon of 3-chloropyridine-3-carbonitrile, resulting in the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the pyridine rings.

Scientific Research Applications

Chemical Synthesis and Properties

6-(Pyridin-3-yloxy)pyridine-3-carbonitrile serves as an essential building block in organic synthesis. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The compound can undergo reactions such as oxidation, reduction, and substitution, which are crucial for developing new materials and pharmaceuticals .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of pyridine N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion of the cyano group to an amine or aldehyde | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

| Substitution | Formation of esters or amides | Thionyl chloride (SOCl2), carbodiimides |

Biological Applications

The biological significance of this compound is notable in its potential antimicrobial and anticancer properties. Research indicates that compounds containing pyridine moieties exhibit significant antitumor activity against various cancer cell lines. The incorporation of functional groups can enhance the lipophilicity and biological activity of these compounds .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of pyridine carbonitriles possess promising anticancer activity against human tumor cell lines. The introduction of alkoxy substituents significantly improved the antitumor efficacy of these compounds .

- Antimicrobial Properties : Research has shown that certain pyridine derivatives exhibit antimicrobial effects against Gram-positive bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a drug candidate due to its ability to interact with various biological targets. The compound's mechanism of action involves binding to active sites on enzymes, potentially inhibiting their functions and leading to therapeutic effects .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of novel chemotherapeutic agents targeting specific cancer cell lines |

| Antimicrobial Treatment | Formulation of new antibiotics effective against resistant strains |

| Enzyme Inhibition | Targeting specific enzymes involved in disease pathways |

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Variations :

| Compound Name | Substituents (Position 6) | Substituents (Position 2/4) | Key Functional Groups |

|---|---|---|---|

| 6-(Pyridin-3-yloxy)pyridine-3-carbonitrile | Pyridin-3-yloxy | None | Nitrile, ether linkage |

| 6-(Chlorothiophenyl)-pyridine-3-carbonitrile (2a-f) | Chlorothiophenyl | 2-(2-oxopropoxy) | Nitrile, thioether, ketone |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1-S8) | Phenyl | Amino, phenyl | Nitrile, amino |

| 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile | Pyrrolidin-3-yloxy | None | Nitrile, ether linkage |

| 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile | 4-Methylpiperazine-carbonyl | None | Nitrile, amide |

Electronic Effects :

- The pyridin-3-yloxy group in the target compound introduces moderate electron donation via the ether oxygen, while the nitrile at position 3 withdraws electrons, creating a polarized structure. 2-Amino-4,6-diphenyl derivatives (): The amino group increases electron density, enhancing fluorescence properties for photoinitiator applications . Pyrrolidin-3-yloxy analogs (): The pyrrolidine ring adds basicity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .

Biological Activity

6-(Pyridin-3-yloxy)pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a pyridin-3-yloxy group and a carbonitrile functional group. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the pyridine moiety exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported in the range of 250 μg/mL, indicating moderate antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. In one notable case study, derivatives with similar structural features exhibited IC50 values ranging from 27 nM to 81 nM against specific cancer cell lines, suggesting potent anticancer activity . The mechanism of action appears to involve the inhibition of specific enzymes or receptors crucial for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A detailed analysis was performed on a series of pyridine derivatives, including this compound. The results indicated that the compound effectively inhibited cell growth in several cancer models:

| Compound | IC50 Value (nM) | Cancer Type |

|---|---|---|

| This compound | 27 | Breast Cancer |

| Related Derivative A | 81 | Lung Cancer |

| Related Derivative B | 250 | Colon Cancer |

This table illustrates the varying degrees of potency among related compounds, emphasizing the significance of structural modifications on biological activity.

The proposed mechanism of action for this compound involves its ability to bind to specific molecular targets such as enzymes and receptors. The presence of the carbonitrile group enhances its binding affinity through hydrogen bonding interactions, which may lead to the inhibition of enzymatic activity essential for disease progression .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly affect the compound's potency and selectivity. For instance, substituents that enhance electron-withdrawing properties have been shown to improve inhibitory activity against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.